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N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide

Catalog No.
S7929128
CAS No.
M.F
C17H16FN3O2S2
M. Wt
377.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-y...

Product Name

N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide

IUPAC Name

N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide

Molecular Formula

C17H16FN3O2S2

Molecular Weight

377.5 g/mol

InChI

InChI=1S/C17H16FN3O2S2/c1-11-3-6-14(9-15(11)18)19-17-20-16(10-24-17)12-4-7-13(8-5-12)21-25(2,22)23/h3-10,21H,1-2H3,(H,19,20)

InChI Key

PSRLEVAHALDLCR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C)F

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C)F
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is a chemical compound that has been studied extensively in various fields of research and industry. This paper aims to provide an overview of the definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in different fields of research and industry, limitations, and future directions of N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide.
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is a synthetic organic compound with a molecular formula C19H17FN4O2S2 and a molecular weight of 436.49 g/mol. It is a biologically active substance that has shown promise in various fields of research and industry. The compound was first synthesized by researchers in Japan in 2001, and since then, it has been extensively studied for its potential applications in various areas.
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is a yellow solid with a melting point of 250-254°C. It is soluble in dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol but insoluble in water. The compound has a log P value of 2.92, indicating moderate hydrophobicity. It has a pKa value of 7.29 and a UV maximum absorption at 336 nm.
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide can be synthesized by several methods, including the reaction of 2-amino-4-fluoro-3-methylbenzoic acid with thionyl chloride to generate 2-chloro-4-fluoro-3-methylbenzoyl chloride, which is then condensed with 2-(4-aminothiazol-2-yl)aniline to produce the desired compound. The purity of the synthesized compound can be determined by HPLC, NMR, and mass spectrometry.
Various analytical methods can be used to analyze N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide. HPLC and LC-MS can be used to determine the purity and concentration of the compound. NMR spectroscopy and mass spectrometry can be used to identify the structure and confirm the purity of the synthesized compound.
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been shown to have biological activity in various studies. It exhibits potent inhibitory activity against a class of enzymes called histone deacetylases (HDACs), which are involved in regulating gene expression. HDAC inhibitors have shown promise as anticancer agents, and studies have shown that N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has potential in this area.
Studies have shown that N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has low toxicity in vitro and in vivo. However, more studies are needed to determine the long-term safety of the compound in scientific experiments.
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has potential applications in various scientific experiments. It can be used as a tool compound to study the role of HDACs in gene expression and other biological processes. It can also be used as a lead compound for the development of new HDAC inhibitors for cancer therapy.
Research on N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is ongoing, with several studies investigating its biological activity, mechanisms of action, and potential applications in various fields of research and industry.
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has potential implications in various fields of research and industry, including cancer therapy, epigenetics, and drug discovery. Studies have shown that HDAC inhibitors have promise as anticancer agents, and N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has potential as a lead compound for the development of new HDAC inhibitors. The compound can also be used as a tool compound to investigate the role of HDACs in epigenetic regulation and other biological processes.
There are several limitations to the research on N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide, including the need for further studies to determine its long-term safety and efficacy in vivo. Future research should investigate the potential of the compound as a lead compound for the development of new HDAC inhibitors and its applications in other fields of research and industry. Finally, the use of the compound in medicinal fields can be further explored for potential therapeutic uses in humans.
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide is a biologically active compound that has potential applications in various fields of research and industry, including cancer therapy, epigenetics, and drug discovery. Further studies are needed to determine the long-term safety and efficacy of the compound in vivo and its potential as a lead compound for the development of new HDAC inhibitors and its possible therapeutic uses in the medicinal field.

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

377.06679727 g/mol

Monoisotopic Mass

377.06679727 g/mol

Heavy Atom Count

25

Dates

Last modified: 01-05-2024

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